

SHP836 Cellular Thermal Shift Assay (CETSA)

Technical Support Center

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Compound of Interest

Compound Name: SHP836

Cat. No.: B15578406

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Welcome to the technical support center for the use of **SHP836** in Cellular Thermal Shift Assays (CETSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is **SHP836** and how does it work?

SHP836 is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] It binds to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive conformation of SHP2.[2] This prevents the catalytic site from being accessible to its substrate, thereby inhibiting its phosphatase activity.[1]

Q2: What is the Cellular Thermal Shift Assay (CETSA) and how does it measure target engagement?

CETSA is a biophysical assay that measures the thermal stability of a target protein in its cellular environment.[3][4] The principle is based on the fact that when a ligand (like **SHP836**) binds to its target protein (SHP2), it generally increases the protein's resistance to heat-induced denaturation.[3][4] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.[5] A shift in the melting temperature (T_m) or an increase in the amount of soluble protein at a specific temperature indicates target engagement.[5][6]

Q3: Why am I observing high signal variability in my **SHP836** CETSA experiments?

High signal variability in CETSA can arise from several factors, both general to the assay and specific to the compound. Common sources include:

- Inconsistent cell handling: Variations in cell density, passage number, and growth conditions can affect protein expression levels and cellular responses.
- Pipetting errors: Inaccurate dispensing of cells, compound, or lysis buffer can lead to significant variability.
- Temperature fluctuations: Uneven heating across the thermal cycler block can cause inconsistent protein denaturation.^[7]
- Compound-specific properties: **SHP836** has a reported IC₅₀ of 12 µM for full-length SHP2, which is less potent than some other SHP2 inhibitors.^{[1][6]} This may require higher treatment concentrations where solubility or off-target effects could contribute to variability.
- Low signal-to-noise ratio: If the thermal shift induced by **SHP836** is small, it can be difficult to distinguish from experimental noise.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your **SHP836** CETSA experiments.

Problem	Potential Cause	Recommended Solution
No or very small thermal shift observed with SHP836.	Suboptimal SHP836 concentration: The concentration may be too low to induce a measurable shift.	Perform a dose-response experiment (Isothermal Dose-Response Fingerprint - ITDRF) to determine the optimal concentration. Start with a broad range (e.g., 1 μ M to 100 μ M). [5]
Incorrect heating temperature: The chosen temperature for the isothermal experiment may be too high or too low.	Generate a full melt curve for SHP2 in your cell line to determine the optimal temperature for the ITDRF, which is typically near the T _m . [6]	
Low SHP2 expression: The cell line used may have low endogenous expression of SHP2.	Use a cell line known to have higher SHP2 expression or consider using an overexpression system. [7]	
Poor cell permeability of SHP836: The compound may not be efficiently entering the cells.	Increase the incubation time with SHP836 (e.g., from 1 hour to 2-4 hours). [8] Ensure the final DMSO concentration is consistent and low (typically <0.5%).	
Inconsistent results between replicates.	Uneven cell seeding: Inconsistent cell numbers per well will lead to variable protein levels.	Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing. [7]
Temperature gradients in the heating block: Variations in temperature across the PCR plate can cause inconsistent denaturation.	Use a calibrated thermal cycler with good temperature uniformity. [7]	

Inaccurate sample processing: Variations in lysis efficiency or supernatant collection can introduce variability.	Standardize lysis conditions (e.g., freeze-thaw cycles, lysis buffer composition) and be meticulous when collecting the soluble fraction.	
High background signal in Western Blot detection.	Antibody issues: The primary or secondary antibody concentration may be too high, or the antibody may be non-specific.	Titrate the antibody concentrations to find the optimal dilution. Ensure the primary antibody is validated for specificity.[7]
Insufficient blocking or washing: Inadequate blocking or washing steps can lead to non-specific antibody binding.	Increase the blocking time (e.g., 1-2 hours) and the number/duration of washing steps.[7]	

Quantitative Data Summary

The following table summarizes key quantitative data for **SHP836** and other SHP2 inhibitors from published literature. This can serve as a reference for expected outcomes in your experiments.

Compound	Target	Biochemical IC50	In Vitro Protein Thermal Shift (ΔT_m)	Cellular Thermal Shift (ΔT_m)
SHP836	SHP2-WT	5 μ M[6]	1.8 $^{\circ}$ C (at 50 μ M) [9]	Muted effect at 50 μ M[9]
SHP099	SHP2-WT	70 nM[6]	4.8 $^{\circ}$ C (at 50 μ M) [6]	3.7 $^{\circ}$ C (at 10 μ M) [6]
RMC-4550	SHP2-WT	~0.7 nM	7.9 $^{\circ}$ C (at 50 μ M)	7.0 $^{\circ}$ C (at 10 μ M) [6]
Ex-57	SHP2-WT	3.0 nM[6]	7.7 $^{\circ}$ C (at 50 μ M)	7.0 $^{\circ}$ C (at 10 μ M) [6]

Experimental Protocols

CETSA Melt Curve Protocol

This protocol is to determine the melting temperature (T_m) of SHP2 in your cellular system.

- Cell Culture and Treatment:
 - Seed cells in a multi-well plate to reach 80-90% confluency on the day of the experiment.
 - Treat cells with either vehicle (e.g., DMSO) or a high concentration of **SHP836** (e.g., 50 μ M) for 1-2 hours at 37°C.
- Cell Harvesting and Heat Challenge:
 - Wash cells with PBS and harvest by scraping.
 - Resuspend the cells in PBS with protease inhibitors and aliquot the cell suspension into PCR tubes.
 - Heat the samples in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
- Cell Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[\[10\]](#)
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
 - Carefully collect the supernatant containing the soluble protein fraction.
 - Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.[\[10\]](#)
- Western Blot Analysis:

- Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane and block for 1 hour.
- Incubate with a primary antibody against SHP2 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate. Quantify the band intensities and plot the relative amount of soluble protein against the temperature to determine the T_m.

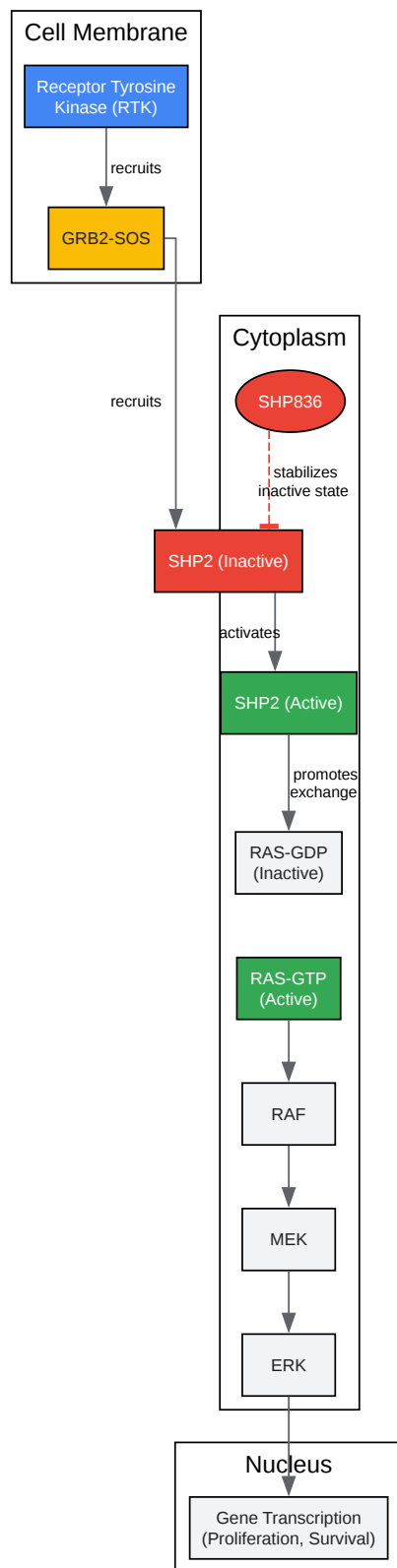
Isothermal Dose-Response Fingerprint (ITDRF) Protocol

This protocol is to determine the cellular potency (EC₅₀) of **SHP836**.

- Cell Culture and Treatment:
 - Seed cells as described above.
 - Treat cells with a serial dilution of **SHP836** (e.g., 0.1 μM to 100 μM) and a vehicle control for 1-2 hours at 37°C.
- Heat Challenge and Lysis:
 - Harvest the cells and resuspend them as in the melt curve protocol.
 - Heat all samples at a single, pre-determined temperature (close to the T_m of SHP2) for 3 minutes.
 - Lyse the cells and separate the soluble fraction as described above.
- Analysis:
 - Quantify the amount of soluble SHP2 for each **SHP836** concentration using Western Blot.
 - Plot the amount of soluble SHP2 against the **SHP836** concentration and fit the data to a dose-response curve to determine the EC₅₀.

Visualizations

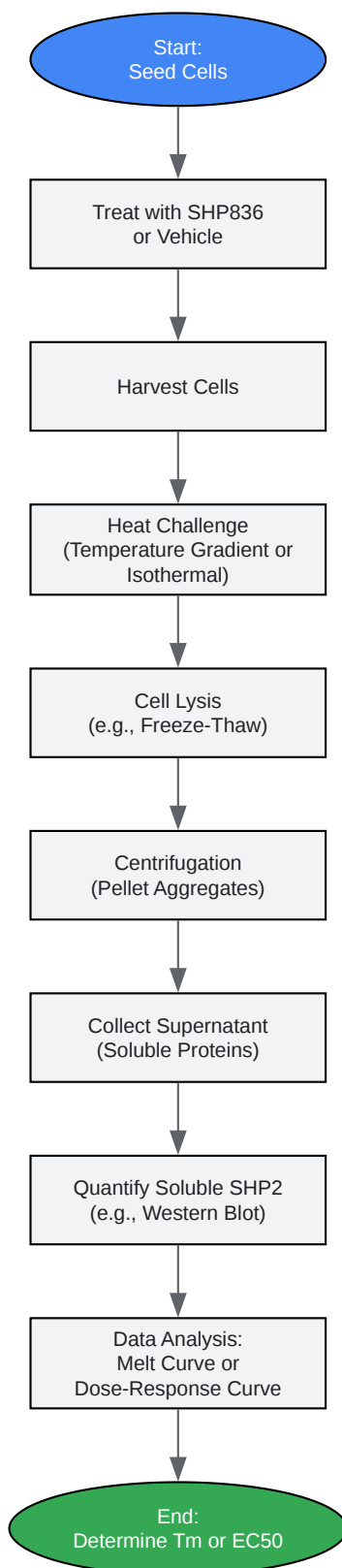
SHP2 Signaling Pathway and SHP836 Inhibition



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Caption: SHP2 signaling pathway and the inhibitory mechanism of **SHP836**.

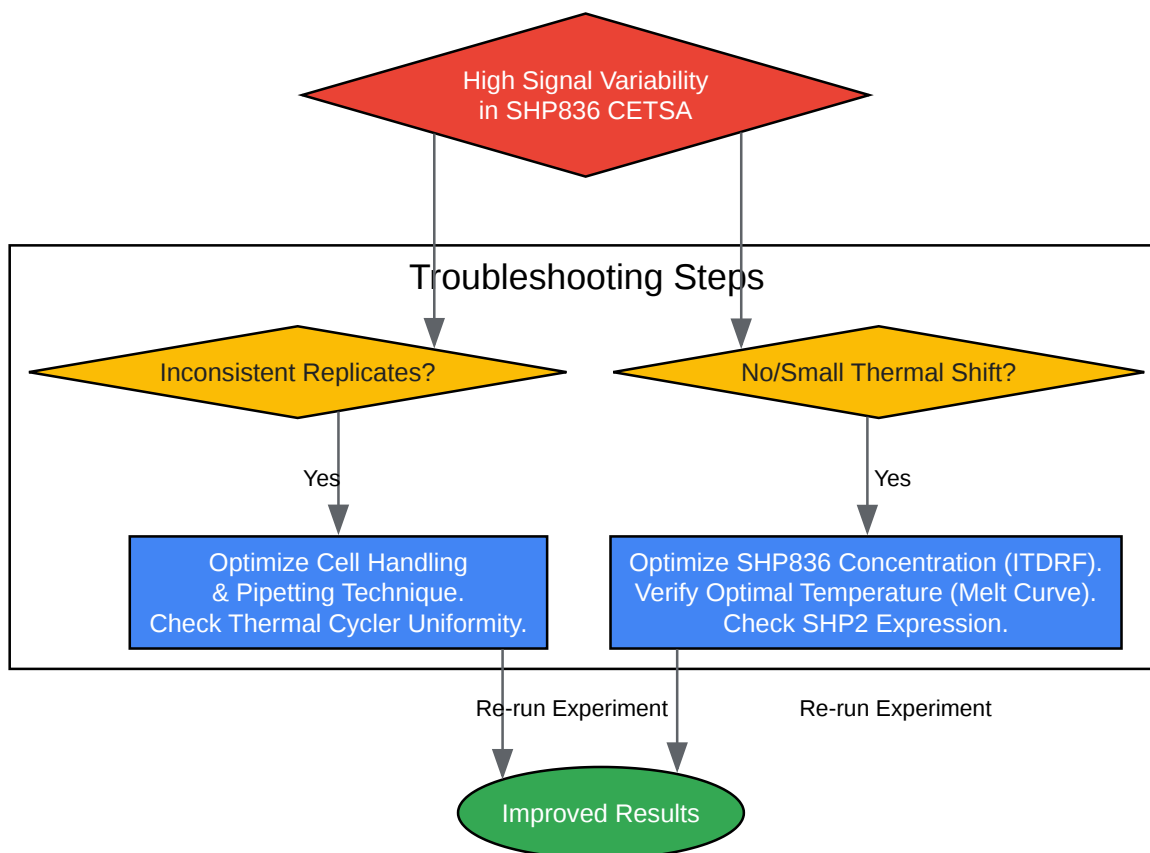
CETSA Experimental Workflow



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Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting Logic Diagram



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Caption: A logical approach to troubleshooting signal variability in **SHP836** CETSA.

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